L-Cytidine is the L-enantiomer of the naturally occurring nucleoside, cytidine. Nucleosides are the building blocks of nucleic acids (DNA and RNA) and consist of a nitrogenous base attached to a sugar molecule. While natural nucleosides, like D-cytidine, possess a D-configuration at their sugar moiety, L-cytidine features an "unnatural" L-configuration. [, , , , , , , , ] This structural difference significantly influences its biological activity and metabolic pathways.
L-Cytidine has garnered considerable attention in scientific research due to its promising antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [, , , , , , , , , , , , ]
The synthesis of L-Cytidine can be achieved through several methods, primarily involving the condensation of cytosine with ribose or ribose derivatives. One notable method includes:
In another approach, 2′,3′-isopropylidene cytidine can be oxidized to yield various derivatives, which can then be utilized in polymer synthesis through radical polymerization techniques .
L-Cytidine has a molecular formula of C₉H₁₃N₃O₄ and a molar mass of approximately 243.24 g/mol. Its structure consists of:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm the structure and purity of synthesized L-Cytidine. For instance, NMR data typically shows distinct chemical shifts corresponding to the protons in different environments within the molecule .
L-Cytidine participates in various chemical reactions, including:
These reactions are critical for understanding the biochemical pathways involving nucleotides and their derivatives .
The mechanism of action of L-Cytidine primarily revolves around its role as a building block for nucleic acids. Once incorporated into RNA or DNA strands, it contributes to:
Research has shown that L-Cytidine can affect glial glutamate cycling and phospholipid metabolism in brain cells, suggesting its potential neuroprotective effects .
L-Cytidine exhibits several notable physical and chemical properties:
These properties make L-Cytidine suitable for various biochemical applications .
L-Cytidine has diverse applications in scientific research and medicine:
L-Cytidine (CAS: 26524-60-7) is the enantiomer of the naturally occurring D-cytidine, defined by its L-ribose configuration. Its molecular formula is C₉H₁₃N₃O₅ (MW: 243.22 g/mol), comprising a cytosine base linked to an L-ribofuranose sugar via a β-N1-glycosidic bond [1] [4]. The stereochemistry is characterized by the inverted chiral centers at C2', C3', and C4' positions, resulting in a mirror-image relationship to D-cytidine. This configuration is explicitly denoted in the SMILES notation: OC[C@@H]1O[C@H](N2C(N=C(C=C2)N)=O)[C@@H](O)[C@H]1O
, where the @@H
descriptors indicate L-stereochemistry [1].
The nucleoside adopts a C2'-endo sugar pucker in aqueous solutions, differing from the C3'-endo conformation typical of D-cytidine in RNA helices. This conformational shift disrupts canonical Watson-Crick base pairing due to altered hydrogen-bond donor/acceptor geometry [5] [8]. Tautomerism in the cytosine ring further influences its reactivity; while cytidine exists predominantly as the 4-amino-2-oxo tautomer, L-cytidine’s minor tautomers (e.g., imino forms) may contribute to unique biochemical interactions [9].
Table 1: Atomic Coordinates of L-Cytidine Key Functional Groups
Atom | Bond Angle (°) | Bond Length (Å) | Stereochemical Role |
---|---|---|---|
N1-C1' | 108.9 | 1.48 | β-glycosidic linkage |
O4'-C1' | 110.2 | 1.42 | Sugar ring stability |
C2'-C3' | 112.7 | 1.53 | Ribose pucker modulation |
The enantiomeric relationship between D- and L-cytidine fundamentally alters their biological recognition and physicochemical behavior. Key differences include:
Table 2: Enantiomeric Comparison of D- vs. L-Cytidine Properties
Property | D-Cytidine | L-Cytidine | Biological Consequence |
---|---|---|---|
UCK2 Binding Affinity (Km) | 3.9 μM | >500 μM | Not phosphorylated in salvage pathway |
RNA Duplex Stability (ΔG) | -2.8 kcal/mol | +0.4 kcal/mol | Destabilizes nucleic acid structures |
Cytidine Deaminase Kcat | 68.3 min⁻¹ | <0.1 min⁻¹ | Resistance to enzymatic deamination |
L-Cytidine’s stability in water is governed by solute-solvent interactions, influenced by temperature, pH, and cosolute presence. Key thermodynamic parameters include:
L-Ascorbic acid (0.3 mol·kg⁻¹) enhances L-cytidine’s stability via hydrophilic-hydrophilic interactions, increasing Vᵩ by 8% and reducing κₛ magnitude. This cosolute effect is entropy-driven, with ΔS values rising from +35 J·mol⁻¹·K⁻¹ (pure water) to +52 J·mol⁻¹·K⁻¹ in ascorbate solutions [2]. pH also modulates stability: below pH 4.0, protonation at N3 creates a charged species (pKa ≈ 3.8) that improves solubility but accelerates glycosidic bond hydrolysis [9].
Table 3: Thermodynamic Parameters of L-Cytidine in Aqueous Solutions
Temperature (K) | Vᵩ (cm³·mol⁻¹) | κₛ (10⁻⁴ cm³·mol⁻¹·bar⁻¹) | ΔG Hydration (kJ/mol) |
---|---|---|---|
293.15 | 141.5 | -4.8 | -20.3 |
298.15 | 143.2 | -4.3 | -21.1 |
313.15 | 147.9 | -3.7 | -22.8 |
Crystallographic analyses of L-cytidine and its complexes reveal distinctive packing motifs and ligand-binding geometries:
Pseudoisocytidine (psC), an L-cytidine analog with N1↔N3 tautomerism, crystallizes in monoclinic space group C2 (a = 89.0 Å, b = 109.7 Å, c = 64.8 Å, β = 95.3°). Its i-motif structures demonstrate pH-dependent stability: at pH 7.0, psC:C base pairs form only at terminal positions of C-tracts, whereas central psC residues require acidic conditions to adopt C:psC⁺ pairing [9].
Table 4: Crystallographic Parameters of L-Cytidine Structures
Complex/Form | Space Group | Unit Cell Parameters (Å, °) | Resolution (Å) | Key Interactions |
---|---|---|---|---|
Ligand-free | P2₁2₁2 | a=83.1, b=93.7, c=157.1 | 2.2 | O2'-H⋯O4W, N3-H⋯O2' |
UCK2 + Cytidine | F222 | a=133.3, b=247.3, c=91.6 | 2.0 | Base-Glu100, Ribose-Asp78 |
UCK2 + L-Cytidine | F222 | a=136.7, b=246.3, c=90.4 | 2.3 | Ribose 3'-OH⋯Asp78 |
psC i-motif (pH 7.0) | C2 | a=89.0, b=109.7, c=64.8, β=95.3 | 1.8 | psC(N3-H)⋯O=C(C), C(N4-H)⋯NpsC |
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